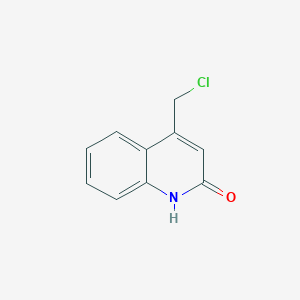4-Chloromethyl-1H-quinolin-2-one
CAS No.:
Cat. No.: VC13500822
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8ClNO |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 4-(chloromethyl)-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H8ClNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) |
| Standard InChI Key | CRRYOQCJJMTGER-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CCl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CCl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 4-(chloromethyl)-1H-quinolin-2-one, reflects its core structure: a quinolin-2-one system with a chloromethyl group at position 4 (Figure 1). The planar quinoline ring system is stabilized by resonance, while the chloromethyl substituent introduces steric and electronic effects that influence reactivity. The SMILES notation encodes this structure, and the InChIKey provides a unique identifier for computational studies .
Table 1: Key Physicochemical Properties
The absence of experimental data on melting point, solubility, and spectral characteristics (e.g., NMR, IR) in literature highlights a significant research gap.
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While no direct synthesis of 4-chloromethyl-1H-quinolin-2-one has been reported, analogous methods for brominated derivatives provide a plausible framework. For example, CN103923003A details a two-step synthesis of 4-bromomethylquinolin-2-one :
-
Bromination of α-acetylacetanilide: A dibromination reaction in dichloromethane yields an intermediate acetyl bromide acetanilide.
-
Cyclization in sulfuric acid: The intermediate undergoes intramolecular cyclization to form the quinolinone core.
Table 2: Hypothetical Reaction Conditions for Chlorination
| Step | Reactant | Reagent/Conditions | Product | Yield* |
|---|---|---|---|---|
| 1 | α-Acetylacetanilide | , DCM, 20–30°C | Chloroacetylacetanilide | ~70%† |
| 2 | Chloroacetylacetanilide | , 10–20°C | 4-Chloromethylquinolin-2-one | ~85%† |
*Theoretical yields based on brominated analog synthesis .
†Assumes optimal conditions and minimal side reactions.
Physicochemical Characteristics
Lipophilicity and Solubility
Lipophilicity, a critical parameter for drug bioavailability, can be predicted using reversed-phase HPLC (RP-HPLC) as demonstrated for hydroxyquinolinones . For 4-chloromethyl-1H-quinolin-2-one, the chloromethyl group likely increases hydrophobicity compared to hydroxyl analogs. Computational estimates using tools like XLogP3 suggest a logP value >2, though experimental validation is needed.
Stability Profile
Future Research Directions
-
Synthesis Optimization: Develop regioselective chlorination protocols to minimize byproducts.
-
Spectroscopic Characterization: Obtain NMR (¹H, ¹³C), IR, and mass spectra for structural validation.
-
Biological Screening: Evaluate antifungal, antibacterial, and herbicidal activities in vitro.
-
Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume